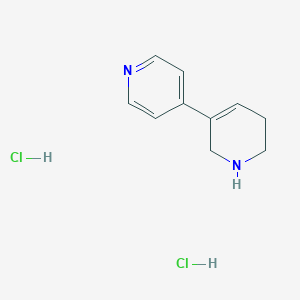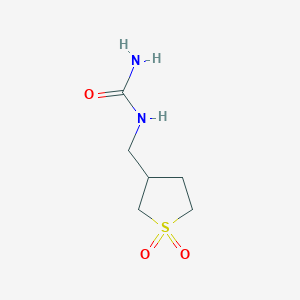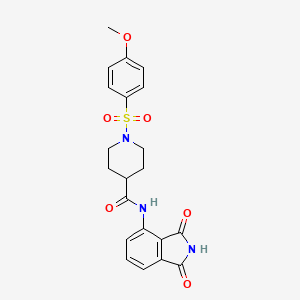
4-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine dihydrochloride” is a chemical compound with the CAS Number: 1909306-19-9 . It has a molecular weight of 233.14 and its IUPAC name is 1,2,5,6-tetrahydro-3,4’-bipyridine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12N2.2ClH/c1-2-10(8-12-5-1)9-3-6-11-7-4-9;;/h2-4,6-7,12H,1,5,8H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .Physical And Chemical Properties Analysis
This compound is a powder with a storage temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
4-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine dihydrochloride is a compound that has been investigated for its versatile chemical properties and potential applications in various fields of scientific research. Its relevance is primarily seen in the synthesis of complex heterocyclic compounds, which are crucial in pharmaceutical chemistry, natural product synthesis, and supramolecular coordination chemistry.
One-Pot Synthesis of Pyrindines and Tetrahydroquinolines : A novel method for synthesizing pyrindines and tetrahydroquinolines involves a one-pot, three-step process. This method utilizes electron-poor (hetero)aryl halide, terminal propargyl alcohol, a cyclic N-morpholino alkene, and ammonium chloride, showcasing the compound's utility in generating heterocycles with significant biological activity (Yehia, Polborn, & Müller, 2002).
Efficient Conversion to Pyridines : The compound has also been involved in the efficient conversion of cyclic six-membered imines to pyridines. This process employs regioselective α, α-dichlorination followed by double dehydrochlorination, highlighting its role in synthesizing pyridine derivatives which are pivotal in drug development and coordination chemistry (Kimpe, Keppens, & Fonck, 1996).
Application in Coordination Chemistry and Material Science
Metal-Complex Formation : The synthesis and study of 3,6-di(pyridin-2-yl)pyridazines underline the compound's potential in forming metal complexes. These complexes exhibit unique properties such as self-assembly into grid-like structures with metal ions, demonstrating its application in material science and coordination chemistry (Hoogenboom, Moore, & Schubert, 2006).
Regiospecific Reduction in Synthesis : The compound's utility extends to the regiospecific reduction of C=N bonds in heterocyclic compounds. This application is critical in developing compounds with varied biological activities, including antihypertensive and antiarrhythmic properties (Ershov et al., 2014).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
4-(1,2,3,6-tetrahydropyridin-5-yl)pyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.2ClH/c1-2-10(8-12-5-1)9-3-6-11-7-4-9;;/h2-4,6-7,12H,1,5,8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUOCOIUIAAWNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(=C1)C2=CC=NC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-phenoxy-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B2971623.png)
![1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2971625.png)





![N-(1-(benzofuran-2-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2971631.png)
![N-(4-ethylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2971638.png)

![1-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2971642.png)
![3-benzyl-8-(2,4-dimethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2971643.png)